

Spectroscopic Profile of 2-Amino-6-chlorophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-chlorophenol

Cat. No.: B183061

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-6-chlorophenol** (CAS No: 38191-33-2), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The structural integrity of **2-Amino-6-chlorophenol** is confirmed through a multi-faceted spectroscopic approach. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ^1H NMR Spectroscopic Data of **2-Amino-6-chlorophenol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.73	dd	1.7, 8.1	Ar-H
6.69	t	7.8	Ar-H
6.62	dd	1.7, 7.7	Ar-H
5.46	br s	-	-OH
3.84	br s	-	-NH ₂

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz. Data sourced from ChemicalBook.

Table 2: ¹³C NMR Spectroscopic Data of **2-Amino-6-chlorophenol**

Chemical Shift (δ) ppm	Assignment
139.32	Ar-C
135.73	Ar-C
121.28	Ar-C
119.87	Ar-C
118.31	Ar-C
114.42	Ar-C

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz. Data sourced from ChemicalBook.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data for **2-Amino-6-chlorophenol**

Technique	m/z	Interpretation
ESI-MS	144	[M+H] ⁺
GC-MS	143	M ⁺
GC-MS	79	Fragment
GC-MS	52	Fragment

ESI-MS data sourced from ChemicalBook. GC-MS data sourced from PubChem.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following protocols outline the general procedures for acquiring NMR, IR, and MS spectra for compounds such as **2-Amino-6-chlorophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **2-Amino-6-chlorophenol** is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm).
- **Instrumentation:** A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, is used.
- **¹H NMR Acquisition:** A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
- **¹³C NMR Acquisition:** A proton-decoupled carbon experiment is conducted. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans and a longer relaxation delay (2-10 seconds) are typically required.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

While specific experimental IR data for **2-Amino-6-chlorophenol** is not readily available in public databases, a general protocol for acquiring an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique is as follows:

- **Sample Preparation:** A small amount of the solid **2-Amino-6-chlorophenol** sample is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.
- **Background Collection:** A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental contributions.
- **Sample Spectrum Acquisition:** The IR spectrum of the sample is then recorded, typically in the range of 4000-400 cm^{-1} . A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

The following outlines a general procedure for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

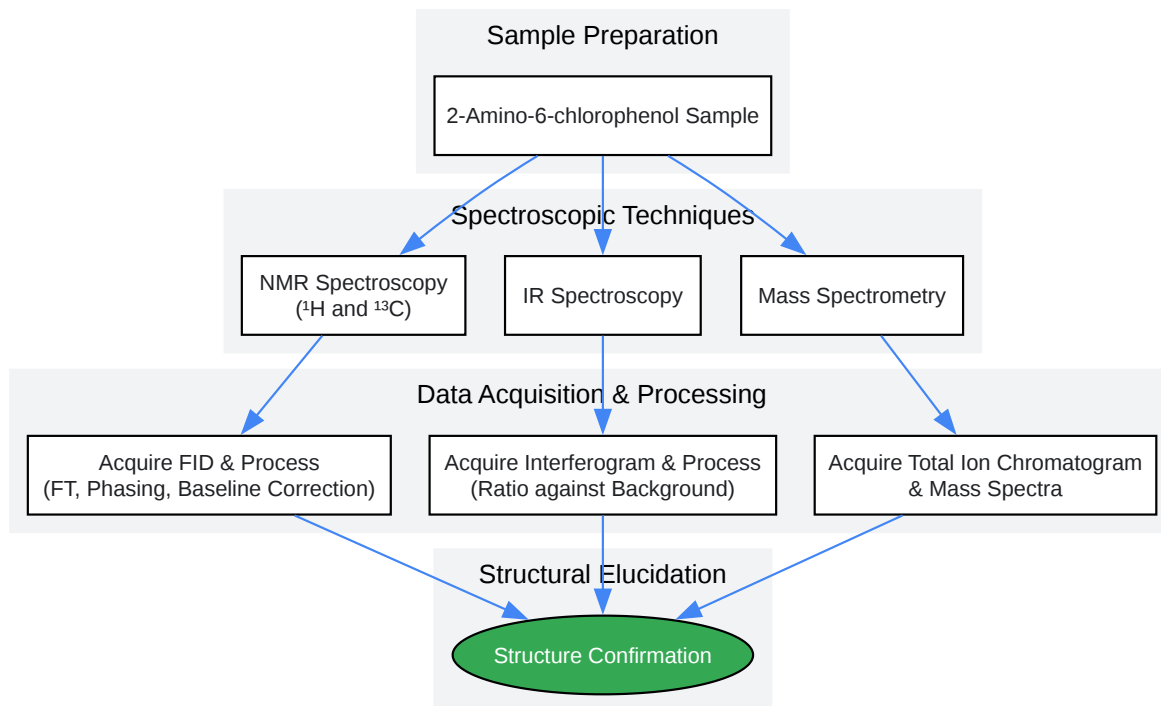
- **Sample Preparation:** A dilute solution of **2-Amino-6-chlorophenol** is prepared in a volatile organic solvent such as methanol or dichloromethane.
- **Instrumentation:** A GC-MS system is used, comprising a gas chromatograph for separation and a mass spectrometer for detection.
- **Gas Chromatography:**

- Injector: The sample is injected into a heated injector port (e.g., 250 °C).
- Column: A capillary column suitable for the analysis of polar aromatic compounds (e.g., a DB-5ms) is used.
- Oven Program: A temperature gradient is employed to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.
- Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
- Mass Spectrometry:
 - Ionization: Electron Impact (EI) ionization is commonly used, with a standard electron energy of 70 eV.
 - Analyzer: A quadrupole mass analyzer scans a range of mass-to-charge ratios (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which aids in structural confirmation. The retention time from the gas chromatogram provides an additional point of identification.

Logical Workflow for Spectroscopic Analysis

The systematic approach to the spectroscopic characterization of a compound like **2-Amino-6-chlorophenol** is crucial for unambiguous identification. The following diagram illustrates a typical workflow.

Workflow for Spectroscopic Analysis of 2-Amino-6-chlorophenol



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References

- 1. 2-Amino-6-chlorophenol | C₆H₆ClNO | CID 6486025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-chlorophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183061#spectroscopic-data-of-2-amino-6-chlorophenol-nmr-ir-mass-spec]

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